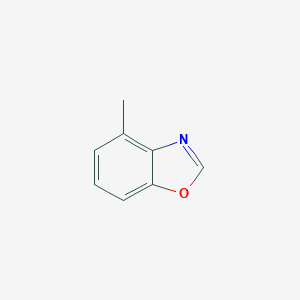
4-Méthylbenzoxazole
Vue d'ensemble
Description
4-Methylbenzoxazole, also known as 4-MBO, is a heterocyclic compound containing an oxazole ring. It is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
The molecular formula of 4-Methylbenzoxazole is C8H7NO. It is a bicyclic planar molecule .Chemical Reactions Analysis
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro antimicrobial activity .Applications De Recherche Scientifique
Chimie médicinale
Le benzoxazole, y compris son dérivé 4-méthylbenzoxazole, est une structure attrayante en chimie médicinale en raison de ses diverses applications biologiques . Une pléthore de dérivés de benzoxazole ont été synthétisés et évalués pour leurs activités pharmacologiques .
Ciblage des maladies
Les dérivés de benzoxazole ont été trouvés pour interagir avec des cibles biologiques clés impliquées dans des maladies telles que le cancer, le diabète, la douleur, l'inflammation et les troubles cardiovasculaires . Cela en fait des candidats potentiels pour la découverte et le développement de médicaments .
Activité antimicrobienne
De nombreux composés naturels et synthétiques contenant du benzoxazole, y compris le this compound, présentent un large éventail d'activités biologiques, y compris des propriétés antimicrobiennes . Cela les rend utiles dans le développement de nouveaux agents antimicrobiens .
Activité antitumorale
Les dérivés de benzoxazole ont également montré des propriétés antitumorales . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments anticancéreux .
Activité antioxydante
Les dérivés de benzoxazole ont démontré des propriétés antioxydantes . Cela signifie qu'ils pourraient potentiellement être utilisés dans le traitement des maladies causées par le stress oxydatif
Safety and Hazards
Orientations Futures
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that the research and development of 4-Methylbenzoxazole and its derivatives will continue to be a significant area of interest in the future.
Mécanisme D'action
Target of Action
4-Methylbenzoxazole, a derivative of benzoxazole, is an attractive scaffold in medicinal chemistry due to its diverse biological applications . It interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
It is known that benzoxazole derivatives have the ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives, including 4-Methylbenzoxazole, have been found to affect a wide range of metabolic pathways and cellular processes in cancer pathology . They have been shown to possess potent anticancer activity .
Pharmacokinetics
It is known that benzoxazole derivatives have poor bioavailability . The systemic oral bioavailability of similar compounds is reported to be less than 3%, mostly due to poor absorption and rapid metabolism .
Result of Action
The result of the action of 4-Methylbenzoxazole is primarily seen in its potent anticancer activity . It has been shown to have a significant effect on cancer cell lines .
Action Environment
The action of 4-Methylbenzoxazole can be influenced by various environmental factors. For instance, the synthesis of benzoxazole derivatives has been shown to have a heavy environmental impact due to the extraction and depletion of rare metal resources, by-products, and the generation of large amounts of waste . Furthermore, the efficacy and stability of 4-Methylbenzoxazole can be affected by factors such as pH, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
4-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-3-2-4-7-8(6)9-5-10-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATOOGHIVDLALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 2-(2-hydroxy-3-naphthyl)-4-methylbenzoxazole (HNBO) fluorophore interact with Mg2+ ions and what are the downstream effects?
A1: While the exact mechanism of interaction isn't fully detailed in the provided abstract [], the research suggests that the HNBO fluorophore likely acts as a chelating agent. This means that the ligand's structure, potentially involving the hydroxyl and nitrogen atoms within the benzoxazole core, allows it to bind selectively to Mg2+ ions. This binding event then induces a change in the molecule's electronic structure, leading to a detectable change in its fluorescence properties. This change in fluorescence intensity or wavelength can be directly correlated to the concentration of Mg2+ present in the sample.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



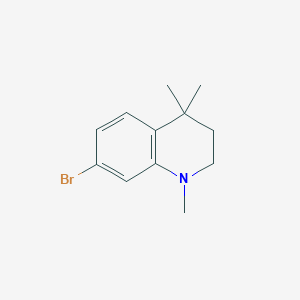
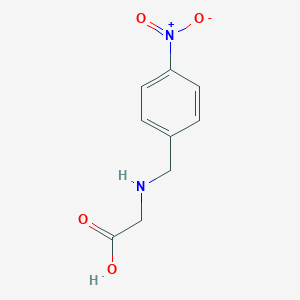
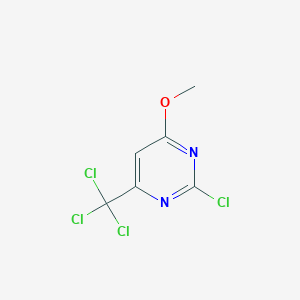


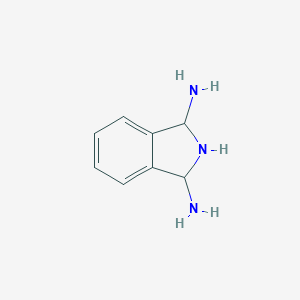

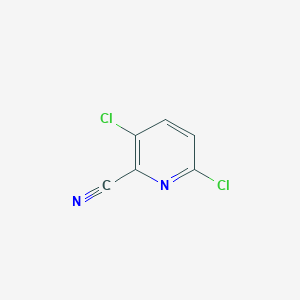

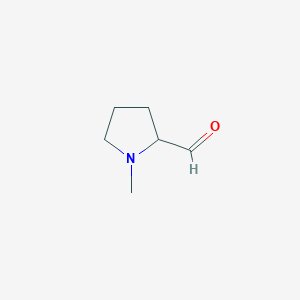
![Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-](/img/structure/B175746.png)
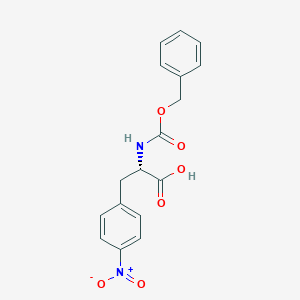

![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)